Ampc
説明
特性
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
化学反応の分析
科学研究への応用
This compound β-ラクタマーゼは、科学研究でいくつかの用途があります。
科学的研究の応用
Resistance Patterns
AmpC β-lactamases are known to mediate resistance to:
- Cephalosporins : Including third-generation cephalosporins like ceftriaxone and ceftazidime.
- Penicillins : Such as ampicillin.
- Aztreonam : A monobactam antibiotic.
The emergence of these enzymes has led to increased treatment failures and necessitated the use of alternative therapies, including carbapenems, which are often reserved for severe infections due to their broad-spectrum activity .
Treatment Strategies
Recent studies have highlighted the importance of selecting appropriate antibiotics based on the resistance profile of the pathogen:
- Cefepime : A fourth-generation cephalosporin is less susceptible to hydrolysis by this compound enzymes compared to its predecessors.
- Carbapenems : These are often used as a last resort but can induce this compound production, complicating treatment further .
Inhibitor Development
Research is ongoing to develop inhibitors that can effectively target this compound β-lactamases. In silico studies have identified potential compounds that may inhibit these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .
Mutation Studies
Studies examining mutation rates in this compound-producing bacteria have revealed that species with lower mutation rates are associated with fewer treatment failures due to overproduction of this compound enzymes. This finding underscores the need for continuous monitoring of resistance patterns in clinical settings .
Clinical Outcomes
A retrospective multicenter study involving 575 patients with bloodstream infections highlighted that using third-generation cephalosporins in patients infected with this compound-producing Enterobacterales was linked to higher treatment failure rates compared to those treated with cefepime or carbapenems .
Genetic Studies
Genetic analyses have shown that mutations within the This compound promoter region can lead to hyperproduction of this compound enzymes, significantly impacting the resistance profiles of bacterial strains. For instance, specific point mutations have been associated with increased enzyme expression levels, contributing to clinical resistance .
Summary Table of Key Findings
作用機序
類似の化合物との比較
This compound β-ラクタマーゼは、拡張スペクトルβ-ラクタマーゼ(ESBL)やカルバペネマーゼなどの他のβ-ラクタマーゼと比較できます。
拡張スペクトルβ-ラクタマーゼ(ESBL): ESBLは、this compound β-ラクタマーゼと比較して、より幅広いβ-ラクタム系抗生物質を加水分解できます.
カルバペネマーゼ: カルバペネマーゼは、カルバペネムを加水分解できます。カルバペネムは、通常、他のβ-ラクタマーゼによる加水分解に抵抗性があるβ-ラクタム系抗生物質の一種です.
This compound β-ラクタマーゼは、セファマイシンに対する耐性を付与する能力においてユニークであり、多くの場合、誘導可能であり、つまり、特定の抗生物質の存在下でその発現が上昇する可能性があります.
類似の化合物
- 拡張スペクトルβ-ラクタマーゼ(ESBL)
- カルバペネマーゼ
- クラスA β-ラクタマーゼ
- クラスD β-ラクタマーゼ
類似化合物との比較
Comparison of AmpC β-Lactamase Inhibitors
This compound β-lactamase is a class C enzyme that hydrolyzes cephalosporins and other β-lactams, posing challenges in treating infections caused by Enterobacteriaceae and Pseudomonas aeruginosa. Inhibitors targeting this compound are critical for restoring antibiotic efficacy. Below is a comparison of novel inhibitors identified through virtual screening ():
| Compound | Inhibition of this compound (%) | Cross-Class Activity (Other β-Lactamases Inhibited) | Key Features |
|---|---|---|---|
| 40 | 50% | KPC-2 (41%), NDM-1 (71%) | Broad-spectrum, moderate this compound inhibition |
| 46 | 32% | CTX-M-15 (55%), KPC-2 (66%), NDM-1 (79%), VIM-2 (45%) | Largest inhibition spectrum |
| 59 | Not reported | CTX-M-15 (49%), KPC-2 (46%), VIM-2 (81%) | High VIM-2 inhibition, unique binding pose |
Key Findings :
- Compound 46 exhibits the broadest activity but relatively low this compound inhibition (32%), while Compound 40 shows higher this compound-specific efficacy (50%) .
- Structural analysis reveals that this compound inhibitors require distinct binding orientations compared to other serine β-lactamases (e.g., KPC-2), highlighting target-specific design challenges .
Comparison of this compound (TFF3 Inhibitor) with Anticancer Agents
This compound, a TFF3 inhibitor, demonstrates efficacy in pancreatic and breast cancer models by reducing TFF3-driven proliferation and enhancing chemotherapy sensitivity.
Efficacy in Preclinical Models
- IC50 Values : this compound shows potent cytotoxicity in SW1990 pancreatic cancer cells (high TFF3 expression) with an IC50 significantly lower than in other cell lines ().
- Synergy with Taxanes : In ER+ breast cancer, this compound restores tamoxifen sensitivity and synergizes with taxanes, reducing tumor volume in vivo ().
| Parameter | This compound Monotherapy | This compound + Taxanes | This compound + Tamoxifen |
|---|---|---|---|
| Apoptosis Induction | High (SW1990) | Enhanced | Restored Sensitivity |
| TFF3 Suppression | Significant | Additive | Additive |
| Tumor Volume Reduction | Moderate | Synergistic | Synergistic |
Key Findings :
- This compound’s mechanism involves downregulating TFF3, a promoter of Wnt/β-catenin signaling, which is distinct from taxanes (microtubule stabilization) and tamoxifen (estrogen receptor antagonism) .
- No direct structural analogs of this compound are cited in the evidence, suggesting its uniqueness in targeting TFF3-mediated pathways.
Comparative Analysis of this compound in Drug Discovery
Molecular Docking and Similarity
- This compound β-Lactamase: Generated molecules in docking studies show high 3D similarity (LS-align scores > 0.9) to known inhibitors, though Tanimoto similarity to ChEMBL compounds is low, indicating novel scaffolds .
- TFF3 Inhibitors: Limited data on this compound’s chemical analogs, but its efficacy parallels inhibitors of Wnt pathway components (e.g., ICG-001), which are functionally similar but structurally distinct .
Challenges in Cross-Context Comparisons
- Nomenclature Ambiguity: "this compound" and "this compound" refer to unrelated targets (enzyme vs. anticancer compound), complicating comparative studies.
- Data Gaps : Structural and functional data on TFF3 inhibitors are sparse, whereas this compound β-lactamase has well-characterized inhibitors .
生物活性
AmpC β-lactamases are enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. Understanding the biological activity of this compound is crucial for addressing the challenges posed by antibiotic resistance in clinical settings.
Mechanisms of Resistance
The This compound gene is typically chromosomally encoded and can be induced in response to specific environmental stimuli, particularly the presence of β-lactam antibiotics. The regulatory protein AmpR plays a significant role in modulating the expression of this compound. Under normal conditions, AmpR inhibits this compound production; however, when β-lactams induce the accumulation of cell-wall degradation products, AmpR's repression is lifted, leading to increased levels of this compound enzymes .
Induction and Expression
- Inducers : β-lactam antibiotics like cefoxitin and imipenem are potent inducers of this compound expression.
- Regulatory Mechanism : The binding of degradation products to AmpR reduces its ability to inhibit this compound expression, resulting in a significant increase in enzyme production.
- Fitness Cost : High-level expression of this compound can incur a fitness cost due to the accumulation of cytoplasmic degradation products, although this can be sustained under continuous β-lactam exposure .
Resistance Profiles
This compound β-lactamases exhibit resistance to various classes of antibiotics. A study evaluating clinical isolates showed that strains producing this compound enzymes were resistant to cefoxitin and other β-lactams, complicating treatment options . The following table summarizes the resistance profiles observed in different studies:
| Antibiotic | Resistance Rate (%) | Organisms Studied |
|---|---|---|
| Cefoxitin | 81.25 | E. coli, K. pneumoniae |
| Ceftazidime | 61.25 | Mixed isolates |
| Piperacillin/Tazobactam | 44 | Mixed isolates |
| Amikacin | 100 | Acinetobacter spp. |
| Imipenem | 22.7 | Klebsiella pneumoniae |
Case Studies
- Clinical Isolates in Nigeria : A study conducted on 400 isolates revealed that 81.25% were producing this compound β-lactamases, with significant resistance observed against cephalosporins and other antibiotics. The study highlighted the prevalence of multi-drug resistant (MDR) strains among clinical bacterial pathogens .
- In Vitro Studies on Inhibitors : Research focused on the inhibitory effects of dinucleotides against this compound BER demonstrated that certain compounds could effectively reactivate inactivated enzymes, suggesting potential therapeutic avenues for overcoming resistance .
- Epidemiological Insights : A comprehensive review highlighted the global epidemiology of this compound producers, emphasizing that these enzymes are prevalent in Enterobacteriaceae and pose a significant challenge in treating infections caused by these organisms .
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of this compound:
- High-Level Expression : Plasmid-encoded this compound genes often exhibit higher expression levels due to mutations in promoter regions rather than merely increased gene copy numbers .
- Clinical Implications : The presence of this compound-producing bacteria complicates treatment regimens, as these organisms are inherently resistant to many β-lactamase inhibitors like clavulanate .
- Virulence Factors : Research indicates that enzymatic activity associated with this compound may contribute to virulence attenuation in some bacterial strains, suggesting a complex interplay between resistance mechanisms and pathogenicity .
Q & A
How to formulate a research question for studying Ampc's mechanisms in experimental settings?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure rigor. Explicitly define dependent/independent variables (e.g., this compound concentration, reaction kinetics) and align operational definitions with the research aim. For example:
Q. What methodologies are recommended for conducting a literature review on this compound-related studies?
- Methodological Answer : Follow a systematic review approach:
Define search terms (e.g., "this compound AND pharmacokinetics").
Use databases (PubMed, Scopus) with filters for peer-reviewed articles (post-2020 preferred).
Apply PRISMA guidelines for screening and inclusion/exclusion criteria.
Thematically synthesize findings, highlighting gaps (e.g., "Limited in vivo studies on this compound toxicity").
Tools like Consensus.app () can streamline paper discovery .
Q. What are the essential components of a research proposal for this compound-related studies?
- Introduction: Contextualize this compound’s relevance (e.g., "this compound’s role in [field] remains underexplored").
- Methods: Detail experimental design (randomization, blinding), sample size calculation, and statistical tests (ANOVA, regression).
- Ethics: IRB approval documentation for human/animal studies.
- Timeline: Gantt chart for milestones (e.g., "Month 3: Complete Phase I trials").
Reference for clinical data submission guidelines .
Advanced Research Questions
Q. How to design a multi-method study integrating quantitative and qualitative approaches for this compound feasibility analysis?
- Methodological Answer : Adopt a mixed-methods design ():
- Quantitative: Conduct dose-response assays (e.g., LC50 determination) with triplicate replicates.
- Qualitative: Perform semi-structured interviews with domain experts to contextualize findings.
- Integration: Use triangulation to validate results (e.g., "Interview themes corroborate toxicity thresholds").
Publish raw datasets in repositories like Zenodo to enhance transparency .
Q. What strategies address contradictory findings in this compound research data?
- Methodological Answer :
- Sensitivity Analysis: Test if outliers or assay variability explain discrepancies (e.g., re-analyze HPLC chromatograms).
- Meta-Analysis: Pool data from 5+ studies to identify trends (fixed/random-effects models).
- Methodological Audit: Compare protocols (e.g., "Study A used LC-MS; Study B used ELISA").
Document unresolved contradictions as "Future Research Directions" () .
Q. How to ensure reproducibility in this compound experimental research?
- Methodological Answer :
- Protocol Standardization: Detail equipment (e.g., "ThermoFisher Model X centrifuge at 10,000 RPM").
- Reagent Documentation: Catalog batch numbers and suppliers (e.g., "this compound from Sigma-Aldrich, Lot #123").
- Data Sharing: Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
Pre-register studies on ClinicalTrials.gov or OSF to mitigate bias .
Q. How to integrate computational modeling with empirical data in this compound studies?
- Methodological Answer :
- Model Development: Use tools like COMSOL for pharmacokinetic simulations (e.g., "Predict this compound diffusion rates in tissue").
- Validation: Compare model outputs with in vitro results (e.g., "Simulated IC50 = 12 μM vs. observed 15 μM").
- Iteration: Refine parameters (e.g., binding affinity) using Bayesian optimization.
Cite ’s emphasis on consistency checks .
Methodological Best Practices
Ethical considerations in this compound research involving human subjects :
- Answer :
- Informed Consent: Disclose risks/benefits using lay language (e.g., "Potential dizziness post-administration").
- Data Anonymization: Remove identifiers from datasets (e.g., replace names with codes).
- Conflict of Interest: Declare funding sources (e.g., "NIH Grant #XYZ").
Follow ’s guidelines for clinical trial reporting .
Operationalizing variables in this compound experiments :
- Answer :
Q. Managing interdisciplinary challenges in collaborative this compound projects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
